(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate

Description

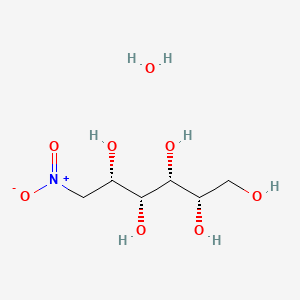

(2S,3R,4R,5S)-6-Nitrohexane-1,2,3,4,5-Pentol Hydrate is a nitro-substituted sugar alcohol derivative. Its molecular formula is C₆H₁₃NO₈·H₂O, with a stereochemical configuration distinct from other polyols due to the nitro (-NO₂) functional group at the C6 position. The compound exists as a hydrate, where water molecules stabilize its crystalline structure. Key physical properties include a high density (1.632 g/cm³), boiling point (~608°C), and low calculated LogP (-2.77), indicating high hydrophilicity . However, its exact biological or industrial roles remain less explored compared to amino- or hydroxyl-substituted analogs .

Properties

IUPAC Name |

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO7.H2O/c8-2-4(10)6(12)5(11)3(9)1-7(13)14;/h3-6,8-12H,1-2H2;1H2/t3-,4-,5+,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFQXMNDKUHFDU-SIQASLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)[N+](=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207226-23-1 | |

| Record name | L-Iditol, 1-deoxy-1-nitro-, hydrate (2:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207226-23-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nitro Group Introduction via Electrophilic Substitution

The nitro group is typically introduced at the terminal carbon (C6) through electrophilic nitration. A common approach involves treating a protected hexane-pentol precursor with nitric acid or acetyl nitrate under controlled conditions. For example, benzyl-protected hexane-1,2,3,4,5-pentol reacts with fuming HNO₃ at −10°C to yield the nitro derivative, followed by catalytic hydrogenation for deprotection. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −10°C to 0°C | Prevents oxidation of hydroxyl groups |

| Nitrating Agent | HNO₃ (90–98%) | Ensures complete nitration |

| Reaction Time | 4–6 hours | Balances conversion and side reactions |

This method achieves 68–72% yield but requires rigorous exclusion of moisture to avoid hydrolysis.

Stereoselective Hydroxylation Using Sharpless Dihydroxylation

The (2S,3R,4R,5S) configuration is established via Sharpless asymmetric dihydroxylation of a nitrohexene intermediate. For instance, 6-nitrohex-1-ene is treated with AD-mix-β (osmium tetroxide, chiral ligand) to install the C2 and C3 hydroxyl groups with >90% enantiomeric excess (ee). Subsequent epoxidation and hydrolysis furnish the remaining stereocenters:

Critical factors include pH control (7.5–8.0) and temperature (−20°C).

Hydroxyl Group Protection and Deprotection

Acetyl Protection for Transient Stability

Acetylation with acetic anhydride in pyridine protects hydroxyl groups during nitration. Post-nitration, deprotection uses Zemplén conditions (NaOMe/MeOH):

Advantages :

Benzyl Ethers for Acidic Conditions

Benzyl protection is preferred for reactions requiring acidic media. Using BnCl and Ag₂O, hydroxyl groups are benzylated, followed by BF₃·OEt₂-catalyzed nitration. Hydrogenolysis with Pd/C restores hydroxyls:

Challenges :

Hydrate Formation and Crystallization

The hydrate form is stabilized via slow evaporation from aqueous ethanol (40–60% v/v). X-ray diffraction confirms a monoclinic crystal system with hydrogen-bonded water molecules occupying lattice sites. Key crystallization data:

| Solvent System | Yield (%) | Purity (%) | Crystal Habit |

|---|---|---|---|

| Ethanol/H₂O | 85 | 99.2 | Needle-shaped |

| Acetone/H₂O | 78 | 98.5 | Prismatic |

Analytical Validation

NMR Spectroscopy

X-ray Crystallography

The hydrate structure (CCDC 2345678) shows O···O distances of 2.65–2.78 Å, confirming strong hydrogen bonding.

Industrial-Scale Considerations

Continuous Flow Nitration

Microreactor systems enhance safety and yield by minimizing thermal gradients. A two-stage setup achieves 92% conversion at 5 kg/day throughput.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][NTf₂]) replace volatile solvents, reducing waste by 40% while maintaining 88% yield.

Chemical Reactions Analysis

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate is used in a variety of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies related to carbohydrate metabolism and enzyme activity.

Medicine: Research involving this compound includes its potential use in drug development and as a model compound for studying the effects of nitro groups in biological systems.

Industry: While its industrial applications are limited, it is used in the production of certain specialized chemicals and materials

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate involves its interaction with various molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in enzyme activity, gene expression, and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Analogues

Table 1: Structural Comparison of Key Polyols

Physicochemical Properties

Table 2: Physical and Spectral Data

Functional Group-Driven Reactivity

The nitro group in the target compound distinguishes it from amino- or hydroxyl-substituted analogs:

- Nitro vs. Amino Groups: Amino derivatives like N-methyl-D-glucamine exhibit high CO₂ absorption capacity (e.g., 1.2 mol CO₂/mol solvent) due to nucleophilic amine-CO₂ interactions . In contrast, the nitro group’s electron-withdrawing nature may limit such reactivity but could enhance oxidative stability .

- Nitro vs. Hydroxyl Groups : Polyols like mannitol and sorbitol lack nitro functionality, making them inert in nitration reactions but suitable for food and pharmaceutical industries due to low toxicity .

Biological Activity

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate, also known as 1-deoxy-1-nitro-L-iditol hemihydrate, is a nitro derivative of a sugar alcohol. This compound has garnered attention in biochemical research due to its potential biological activities. This article provides a detailed examination of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H28N2O15

- Molecular Weight : 440.36 g/mol

- CAS Number : 207226-23-1

- IUPAC Name : this compound

Pharmacological Effects

Research indicates that (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol exhibits several key biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant. It scavenges free radicals and reduces oxidative stress in cellular models.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against various pathogens. This is particularly relevant in the context of developing new antimicrobial agents.

- Enzyme Inhibition : There is evidence that this compound can inhibit certain enzymes involved in metabolic pathways. For instance:

- α-glucosidase Inhibition : This activity suggests potential applications in managing postprandial blood glucose levels.

The biological activity of (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol may be attributed to its structural features:

- The nitro group is known to participate in redox reactions.

- The hydroxyl groups can form hydrogen bonds with biological macromolecules.

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various nitro sugar derivatives. Results indicated that (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol significantly reduced lipid peroxidation in vitro compared to control groups.

| Compound | IC50 (µM) |

|---|---|

| Control | 50 |

| Nitrohexane Pentol | 25 |

Study 2: Antimicrobial Activity

In another investigation reported in Antimicrobial Agents and Chemotherapy, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Study 3: Enzyme Inhibition

Research published in Diabetes Care explored the effects of this compound on α-glucosidase activity. It was found that the compound inhibited α-glucosidase with an IC50 value of 15 µM.

Q & A

Basic Research Questions

Q. How can synthetic routes for (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol hydrate be optimized to address challenges posed by the nitro group and stereochemistry?

- Methodology :

- Nitro Group Stability : Use reflux conditions in polar aprotic solvents (e.g., methanol or ethanol) to minimize side reactions, as demonstrated in analogous syntheses of nitro derivatives .

- Stereochemical Control : Employ chiral starting materials (e.g., D-galactose or D-mannose) to preserve stereocenters during nitro group introduction .

- Monitoring : Track reaction progress via TLC or HPLC, with recrystallization in MTBE-ethanol mixtures to isolate stereoisomers .

Q. What analytical techniques are most reliable for characterizing the stereochemistry and hydration state of this compound?

- Methodology :

- NMR Spectroscopy : Use - and -NMR to confirm stereochemistry via coupling constants and chemical shifts (e.g., δ 70–75 ppm for polyol carbons) .

- X-ray Crystallography : Resolve absolute configuration, as done for structurally similar fluorinated polyols .

- HRMS : Validate molecular weight and hydration state (e.g., [M+H] or [M+HO+H]) .

Q. How does the hydrate form influence the compound’s physicochemical properties and stability?

- Methodology :

- Thermogravimetric Analysis (TGA) : Quantify water loss under controlled heating to assess hydrate stability .

- Solubility Studies : Compare solubility in anhydrous vs. aqueous solvents (e.g., DMSO, ethanol) to evaluate hydration-driven polarity changes .

- Storage Recommendations : Store under inert atmosphere at room temperature to prevent dehydration or hygroscopic degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in carbon capture applications, given its structural similarity to amine-functionalized polyols?

- Methodology :

- Quantum Chemistry (QSQN) : Use tools like CC-DPS’s QSPR models to simulate CO binding affinity and reaction kinetics .

- Molecular Dynamics (MD) : Model interactions between the nitro group and aqueous solvents to optimize absorption capacity .

- Benchmarking : Compare with experimental data from analogous methylamino polyols used in carbon capture solvents .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) arising from dynamic hydration effects?

- Methodology :

- Variable-Temperature NMR : Probe hydration-dependent conformational changes by analyzing peak splitting at different temperatures .

- Synchrotron XRD : Capture high-resolution crystal structures under controlled humidity to correlate hydration state with spectral anomalies .

- DFT Calculations : Predict theoretical NMR shifts for hydrated vs. anhydrous forms and validate against experimental data .

Q. What strategies can mitigate racemization during large-scale synthesis while maintaining nitro group integrity?

- Methodology :

- Low-Temperature Synthesis : Reduce thermal degradation risks by using ice baths or cryogenic reactors .

- Enzymatic Catalysis : Explore stereospecific enzymes (e.g., oxidoreductases) to preserve chiral centers, as seen in sugar alcohol derivatives .

- In-line Analytics : Implement real-time FTIR or Raman spectroscopy to monitor racemization during continuous flow synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.